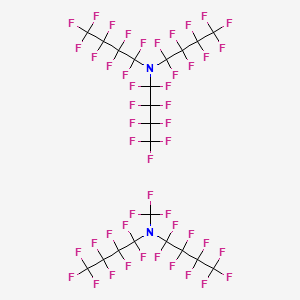
氟化油
描述
Fluorinert Description
Fluorinert is a term that generally refers to a class of perfluorinated liquids, which are used in various applications due to their unique properties. These compounds are not specifically detailed in the provided papers, but the properties and synthesis of fluorinated compounds, which Fluorinert is comprised of, are extensively discussed.
Synthesis Analysis
The synthesis of fluorinated compounds is a growing field in organic chemistry. Elemental fluorine has been increasingly used for the preparation of perfluorinated and selectively fluorinated molecules, as well as for promoting other organic transformations . The enzymatic synthesis of fluorinated compounds is also a significant area of research, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
Fluorinated compounds often exhibit unique molecular structures due to the presence of fluorine atoms. The introduction of fluorine can influence the conformation of molecules and enhance binding affinity to target proteins . The crystal structure of a bacterial fluorinating enzyme has been determined, providing insights into the mechanism of biological fluorination .
Chemical Reactions Analysis
Fluorine's reactivity is leveraged in medicinal chemistry to modulate physicochemical properties such as lipophilicity or basicity, and to improve metabolic stability by blocking metabolically labile sites . The incorporation of fluorine into proteins has been shown to enhance their stability against chemical and thermal denaturation . Catalysis for fluorination and trifluoromethylation has advanced, making the incorporation of fluorine into complex organic molecules more accessible .
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their extreme chemical inertness and thermal stability . These properties make them valuable in various applications, including nonstick coatings and fire retardants. The polar hydrophobicity of fluorinated compounds is also a notable feature, often leading to improved transport across biological barriers and enhanced oral bioavailability .
Case Studies
科学研究应用
高压衍射研究
氟化油是一种液体压力传递介质,在高压衍射工作中得到广泛应用。使用金刚石砧室中的单晶 X 射线衍射对各种类型的氟化油进行的研究表明,它们在 1.2 GPa 以上不是静水力学的 (Varga、Wilkinson 和 Angel,2003)。
在恶劣环境中操作气泡
开发了一种氟化油注入的形状梯度滑面 (FSSS) 来调节恶劣环境中的气泡行为。这项研究强调了氟化油的化学惰性和不可压缩性,这极大地有助于在各种水性环境中控制气泡,包括高压和极端 pH 值 (Liu 等,2020)。
生物医学研究
氟(19F)磁共振波谱 (MRS) 和磁共振成像 (MRI) 使用氟化分子进行一系列生物医学应用。其中包括麻醉剂、化疗剂和具有高氧溶解度的化合物,用于呼吸和血液替代。氟在活生物体中不存在,这允许在分子和细胞成像中对靶向氟化造影剂进行“热点”成像 (Ruíz-Cabello 等,2011)。
组织学研究
研究了氟化油对固定组织和组织学分析的影响,结果表明在离体脑 MRI 扫描中使用它不会影响随后的组织学分析,即使经过长时间浸泡也是如此。这使得氟化油成为最小化 MRI 扫描中磁化率伪影的可行选择 (Iglesias 等,2018)。
蛋白质和肽相互作用研究
溶液状态 (19F) NMR 是研究肽和蛋白质与其他生物分子的相互作用的有力工具。将氟引入这些分子可以深入了解复杂的生物相互作用,这得益于氟良好的 NMR 特性 (Marsh 和 Suzuki,2014)。
细胞培养性能增强
作为一种氧载体,氟化油已被证明可以提高 96 孔板格式中的细胞培养性能。它的使用通过促进培养基中更好的氧气转移,使表达重组单克隆抗体的中国仓鼠卵巢细胞系得以生长 (Meyer 等,2012)。
作用机制
Target of Action
Fluorinert FC-40, also known as Fluorinert, is primarily used in the electronics and semiconductor industry . Its primary targets are electronic devices and systems that require cooling or heat transfer . Fluorinert FC-40 is particularly useful in applications such as testers, Chemical Vapor Deposition (CVD), and Thin-Film Transistor (TFT) manufacturing .
Mode of Action
Fluorinert FC-40 interacts with its targets by serving as a heat transfer medium . It is a non-conductive, thermally and chemically stable fluid . This allows it to effectively absorb and dissipate heat from electronic components, thereby preventing overheating and ensuring the smooth operation of electronic devices .
Biochemical Pathways
It plays a crucial role in maintaining the optimal operating temperature of electronic devices, which can indirectly influence various processes in the electronics and semiconductor industry .
Pharmacokinetics
It’s worth noting that fluorinert fc-40 is resistant to thermal breakdown and hydrolysis during typical use and storage .
Result of Action
The primary result of Fluorinert FC-40’s action is the effective cooling of electronic components. By serving as a heat transfer medium, it helps maintain the optimal operating temperature of electronic devices, thereby preventing overheating, ensuring the smooth operation of these devices, and extending their lifespan .
Action Environment
Fluorinert FC-40 is designed to function effectively in a wide range of environmental conditions. It has a wide liquid range (-57°C to 165°C), making it suitable for various applications . It is also resistant to thermal breakdown and hydrolysis during typical use and storage . . Therefore, its use should be carefully managed to minimize emissions .
未来方向
Due to Fluorinert’s high global warming potential, alternative low global warming potential agents were found and sold under the brand names Novec Engineered Fluids . There are two types of chemical compounds under Novec branding for similar industrial applications: Segregated Hydrofluoroether (HFE) compounds including Novec 7000, 7100, 7200, 7300, 7500, and 7700 has lower global warming potential (GWP) of 300 .
生化分析
Biochemical Properties
Fluorinert FC-40 plays a significant role in biochemical reactions due to its unique chemical structure and properties. It is primarily used as a solvent or medium in various biochemical assays and experiments. Fluorinert FC-40 interacts with enzymes, proteins, and other biomolecules by providing a stable and inert environment that does not interfere with the biochemical reactions. For example, it has been used in real-time quantitative PCR to evaluate its compatibility with the assay . Additionally, Fluorinert FC-40 has been employed in cytoskeletal contractility assays to deposit samples in dishes . The nature of these interactions is primarily physical, as Fluorinert FC-40 does not chemically react with the biomolecules but rather provides a supportive medium for the reactions to occur.
Cellular Effects
Fluorinert FC-40 has been shown to have minimal effects on various types of cells and cellular processes. It is practically non-toxic and non-irritating to the eyes and skin . In cell culture experiments, Fluorinert FC-40 has been used to evaluate its compatibility with different cell types, including HeLa cells and stem cells . The compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the cells to grow and function without introducing any toxic or adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Fluorinert FC-40 has demonstrated excellent stability over time. Its composition does not shift or fractionate, ensuring consistent performance in experiments . Fluorinert FC-40 is resistant to thermal breakdown and hydrolysis, making it suitable for long-term use in various applications . Studies have shown that Fluorinert FC-40 maintains its properties over extended periods, with minimal degradation or loss of function. This stability makes it a reliable choice for in vitro and in vivo studies where long-term effects on cellular function need to be observed.
Dosage Effects in Animal Models
Fluorinert FC-40 has been evaluated for its effects at different dosages in animal models. The compound is practically non-toxic orally and demonstrates very low acute and sub-chronic inhalation toxicity . Studies have shown that Fluorinert FC-40 does not exhibit significant toxic or adverse effects at various dosages. It is essential to carefully manage the dosage to avoid any potential threshold effects. High doses of Fluorinert FC-40 may lead to accumulation in tissues, but no significant toxic effects have been reported.
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIZVITZUBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51142-49-5 | |
| Record name | Fluorinert FC-40 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical nature of Fluorinert?
A1: Fluorinert liquids are perfluorocarbons, meaning they are composed entirely of carbon and fluorine atoms. Their chemical inertness and excellent dielectric properties make them suitable for various applications, ranging from electronics cooling to biomedical research.
Q2: Can you provide specific examples of Fluorinert liquids and their molecular formulas?
A2: Certainly! Some commonly used Fluorinert liquids include:* Fluorinert FC-72: Perfluorohexane (C6F14) * Fluorinert FC-40: Perfluoro(tributylamine) (C12F27N)* Fluorinert FC-770: Perfluoro(methyldecalin), with several isomers existing.
Q3: What about the molecular weights of these Fluorinert liquids?
A3: The molecular weights vary depending on the specific Fluorinert liquid. For instance:* Fluorinert FC-72 has a molecular weight of 338.04 g/mol.* Fluorinert FC-40 has a molecular weight of 671.0 g/mol.
Q4: What is known about the coefficient of thermal expansion of Fluorinert liquids?
A4: The coefficient of thermal expansion (CTE) is an important property for heat transfer applications. Research has shown that the CTE of Fluorinert FC-86 is influenced by the presence of dissolved gases. [] Degassed Fluorinert FC-86 exhibited a lower CTE compared to its non-degassed counterpart. []
Q5: Fluorinert liquids are known for their inertness. Are there any compatibility concerns with common materials?
A5: While generally inert, some Fluorinert liquids exhibit compatibility issues with specific materials. For instance, Fluorinert FC-72 showed significant absorption by Teflon, which is also composed of similar fluorinated compounds. []
Q6: What are some prominent applications of Fluorinert liquids in electronics cooling?
A6: Due to their excellent dielectric properties and thermal stability, Fluorinert liquids are used for cooling high-power electronics. * Researchers have explored the use of Fluorinert FC-72 in a closed-loop two-phase thermosyphon system for cooling CPUs in notebook computers. [] * Fluorinert liquids have been successfully employed in cooling systems for high-energy physics experiments at CERN, including the ATLAS and ALICE detectors at the Large Hadron Collider (LHC). []
Q7: How effective are Fluorinert liquids in these cooling applications?
A7: Studies have demonstrated the effectiveness of Fluorinert-based cooling systems. For example, in the CPU cooling system, the use of an evaporator with plate fins and Fluorinert FC-72 as the working fluid resulted in a significant temperature reduction (about 18%) compared to a smooth surface evaporator. []
Q8: Beyond electronics, are there any other notable uses of Fluorinert liquids?
A8: Absolutely! Fluorinert liquids find applications in various other fields:
- Biomedical Research: Fluorinert liquids are employed in magnetic resonance imaging (MRI) to reduce susceptibility artifacts in ex vivo brain tissue samples. [] They have also been investigated for their potential use in drug delivery and as contrast agents in medical imaging.
- Microfluidics: Their low surface tension and immiscibility with water make them valuable in microfluidic devices, such as capillary valves. []
- High-Pressure Studies: Certain Fluorinert liquids are employed as pressure-transmitting media in high-pressure diffraction studies, although their hydrostatic limits must be considered. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
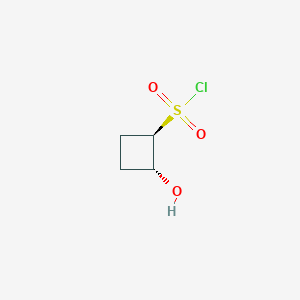
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
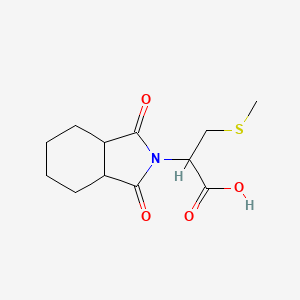
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
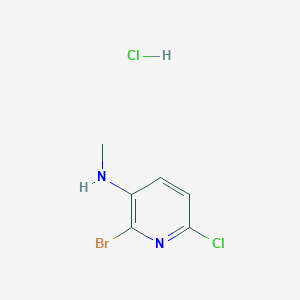
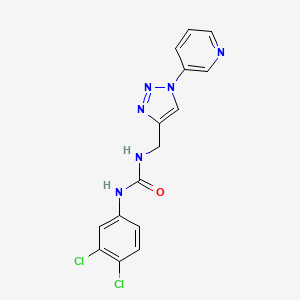

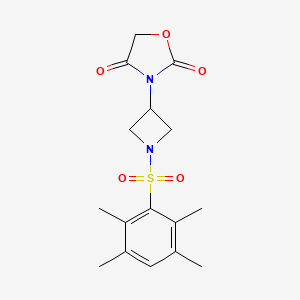

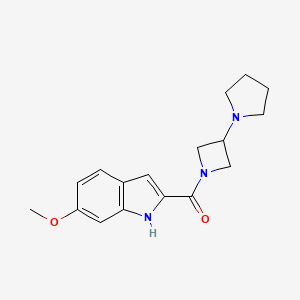
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)
